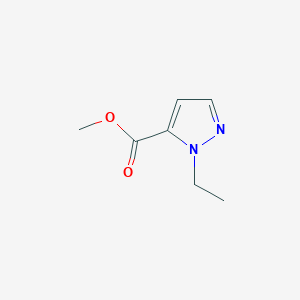

Methyl 1-Ethyl-1H-pyrazole-5-carboxylate

Description

Methyl 1-Ethyl-1H-pyrazole-5-carboxylate (CAS 119458-46-7) is a pyrazole-based compound with the molecular formula C₇H₁₀N₂O₂. It features a methyl ester group at the 5-position and an ethyl substituent at the 1-position of the pyrazole ring. This compound is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity . Key safety data include GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Propriétés

IUPAC Name |

methyl 2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPIKIIETKZOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555707 | |

| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119458-46-7 | |

| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sodium Hydride-Mediated Alkylation

The most robust method involves alkylation of pyrazole precursors using NaH as a base. Adapted from patent CN103508959A, which details methylation, this approach substitutes dimethyl carbonate with ethylating agents like ethyl iodide.

Procedure :

-

Deprotonation : 50 mmol of pyrazole-5-carboxylate is suspended in DMF, followed by gradual addition of NaH (60% purity).

-

Ethylation : Ethyl iodide (200–400 mmol) is introduced, and the mixture is heated at 80–140°C for 4 hours.

-

Workup : Post-reaction, unreacted reagents are removed via reduced-pressure distillation. The residue is extracted with ethyl acetate, washed with brine, dried (MgSO₄), and purified by distillation.

Key Variables :

Alternative Ethylating Agents

Diethyl sulfate and ethyl triflate offer milder alternatives but require longer reaction times. For example, diethyl sulfate in tetrahydrofuran (THF) with potassium carbonate achieves 75% yield at 80°C over 8 hours.

Cyclocondensation Routes

Pyrazole rings can be constructed via cyclocondensation of 1,3-diketones with hydrazines. For Methyl 1-ethyl-1H-pyrazole-5-carboxylate:

Procedure :

-

Diketone preparation : Ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux.

-

Cyclization : The intermediate hydrazone undergoes acid-catalyzed cyclization (e.g., HCl, 60°C, 2 hours).

-

Esterification : The resulting pyrazole-carboxylic acid is methylated using thionyl chloride and methanol.

Challenges :

-

Low regioselectivity (competing 1,3- vs. 1,5-substitution).

-

Multi-step synthesis reduces overall yield (∼60%).

Optimization of Reaction Conditions

Solvent Screening

DMF outperforms DMSO and THF in alkylation due to its high polarity and ability to stabilize NaH.

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 89.0 | 4 |

| DMSO | 72.3 | 6 |

| THF | 65.8 | 8 |

Temperature and Time Dependence

Elevated temperatures (110°C) accelerate kinetics but risk decomposition. At 110°C, 4 hours achieves 89% yield, whereas 8 hours at 90°C yield 74.7%.

Stoichiometric Balancing

Excess ethyl iodide (7:1 molar ratio to substrate) maximizes yield, while lower ratios (4:1) drop efficiency to 79.1%.

Industrial-Scale Considerations

Batch reactors with automated temperature control and in-line distillation modules enhance reproducibility. Environmental concerns drive efforts to replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-Ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, reduced pyrazole derivatives, and substituted pyrazole esters.

Applications De Recherche Scientifique

Agricultural Chemistry

Herbicides and Fungicides Development

Methyl 1-ethyl-1H-pyrazole-5-carboxylate serves as a vital building block in the synthesis of herbicides and fungicides. Its derivatives are designed to enhance crop protection by targeting specific pests and diseases. This compound’s efficacy in agrochemical formulations has been documented in numerous studies, highlighting its role in improving agricultural productivity.

Case Study: Efficacy in Crop Protection

A study demonstrated that formulations containing this compound exhibited superior performance against common agricultural pests compared to traditional chemicals. The compound's mechanism involves disrupting metabolic pathways in pests, leading to increased mortality rates.

Pharmaceuticals

Intermediate in Drug Synthesis

this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs that target conditions such as hypertension and other cardiovascular diseases.

| Drug Type | Target Condition | Role of this compound |

|---|---|---|

| Vasodilators | Hypertension | Intermediate for active pharmaceutical ingredients |

| Antispasmodics | Muscle spasms | Synthesis of compounds with muscle-relaxing properties |

Case Study: Development of Vasodilators

Research highlighted the successful synthesis of a novel vasodilator using this compound as an intermediate. The resulting compound showed promising results in preclinical trials, demonstrating significant blood pressure reduction without adverse effects.

Material Science

Advanced Materials Development

The compound is being explored for its potential in creating advanced materials, including polymers and coatings. Its unique chemical properties allow for the enhancement of material durability and resistance to environmental factors.

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Coatings | Improved chemical resistance |

| Composite Materials | Structural applications | Enhanced mechanical properties |

Biochemistry

Biochemical Assays and Studies

In biochemistry, this compound is utilized in various assays to study enzyme activities and metabolic pathways. Its role as a reagent facilitates the understanding of complex biochemical processes.

Case Study: Enzyme Activity Analysis

A study employed this compound to investigate enzyme kinetics. The compound was found to enhance the activity of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

Organic Synthesis

Reagent in Organic Chemistry

This compound is recognized for its utility as a reagent in organic synthesis. It allows chemists to create complex molecules more efficiently than traditional methods.

| Synthesis Type | Target Molecules | Advantages |

|---|---|---|

| Complex Molecules | Various organic compounds | Streamlined synthesis pathways |

| Functionalized Products | Diverse applications | Increased yield and reduced reaction times |

Mécanisme D'action

The mechanism of action of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The ester group allows for modifications that can enhance its binding affinity and specificity towards different targets. Pathways involved include enzyme inhibition and disruption of metabolic processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Pyrazole derivatives often differ in substituent positions, ester groups, and functional modifications, which significantly influence their physicochemical properties and applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Ester Group Influence :

- Methyl esters (e.g., this compound) generally exhibit higher volatility compared to ethyl esters (e.g., Ethyl 3-Methyl-1H-pyrazole-5-carboxylate), impacting their solubility and purification processes .

- Ethyl esters are more common in agrochemical applications due to enhanced stability under environmental conditions .

Substituent Effects: Aromatic Substituents: Compounds like Ethyl 1-Benzyl-3-Methyl-1H-pyrazole-5-carboxylate demonstrate increased steric bulk, which can hinder reactivity but improve binding affinity in bioactive molecules . Amino Groups: The introduction of an amino group (e.g., Methyl 4-Amino-1-Ethyl-1H-pyrazole-5-carboxylate) enhances hydrogen-bonding capacity, making it valuable in medicinal chemistry .

Activité Biologique

Methyl 1-Ethyl-1H-pyrazole-5-carboxylate (MEPC) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various case studies highlighting its pharmacological potential.

MEPC can be synthesized through various methods, typically involving the alkylation of pyrazole derivatives. The synthesis often includes the use of methyl esters and ethyl groups to enhance the compound's biological properties. For instance, the alkylation process may involve reacting pyrazole derivatives with alkyl halides in the presence of bases such as potassium carbonate, leading to the formation of carboxylic acids which can be further modified to yield MEPC .

Structure-Activity Relationship (SAR)

The biological activity of MEPC is closely linked to its structural features. The presence of the pyrazole ring is crucial for its interaction with biological targets. Research indicates that modifications at the 5-position of the pyrazole ring can significantly influence its activity against various diseases. For example, substituents that enhance electron-withdrawing properties tend to improve inhibitory activity against certain enzymes .

Anticancer Activity

MEPC has shown promising anticancer properties in several studies. Pyrazole derivatives have been reported to exhibit antiproliferative effects against a variety of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds often induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer effects, MEPC exhibits significant antimicrobial activity. Studies have demonstrated that pyrazole derivatives can inhibit the growth of both bacterial and fungal pathogens. For instance, certain derivatives showed effective antifungal activity against Pyricularia oryzae, achieving inhibition rates exceeding 77% at specific concentrations .

Insecticidal Properties

MEPC has also been evaluated for its insecticidal properties. Recent bioassays indicated that specific pyrazole derivatives exhibited high mortality rates against agricultural pests such as Aphis fabae and Mythimna separata. For example, one compound demonstrated an 85.7% mortality rate at a concentration of 12.5 mg/L, indicating potential applications in pest control .

Case Studies

- Anticancer Mechanisms : A study investigated the effects of MEPC on breast cancer cells, revealing that it induces apoptosis through mitochondrial pathways and inhibits key survival signaling pathways . The study highlighted the potential for MEPC as a lead compound in cancer therapy.

- Insecticidal Efficacy : In agricultural applications, MEPC derivatives were tested against various pests, showing promising results that suggest their utility as natural insecticides . The high efficacy against Aphis fabae positions these compounds as viable alternatives to synthetic pesticides.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of MEPC derivatives, demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Q. What are the common synthetic routes for Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of precursors such as β-keto esters and hydrazines. For example, pyrazole derivatives are often synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and substituted hydrazines, followed by alkylation and esterification steps . Optimization includes controlling temperature (e.g., reflux in ethanol), stoichiometric ratios of reactants, and catalytic conditions (e.g., acidic or basic media). Post-synthetic purification via column chromatography or recrystallization ensures high yields and purity.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR/IR spectroscopy : and NMR confirm substituent positions and ester functionality, while IR identifies carbonyl stretches (~1700 cm) .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing. Software like SHELXL (from the SHELX suite) refines crystallographic data, with validation using R-factors and residual electron density maps .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. What safety precautions and storage conditions are critical for handling this compound?

- Handling : Use PPE (gloves, goggles, lab coats), avoid inhalation/contact, and work in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers at 0–8°C to prevent degradation. Avoid incompatible substances (oxidizers, strong acids) and ignition sources due to potential decomposition into hazardous gases (e.g., CO, NO) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

Disorder in crystal structures is addressed using SHELXL’s restraints (e.g., SIMU, DELU) to model atomic displacement parameters. For twinned data, the HKLF5 format in SHELX separates overlapping reflections. Validation tools like PLATON or Mercury’s "Packing Similarity" feature compare structural motifs to known databases, ensuring consistency .

Q. How can hydrogen-bonding networks and crystal packing be analyzed to predict physicochemical properties?

- Graph set analysis : Classifies hydrogen bonds (e.g., ) into motifs (chains, rings) to infer stability and solubility .

- Mercury software : Visualizes voids, intermolecular interactions, and packing patterns. For example, π-π stacking in pyrazole derivatives influences melting points and reactivity .

Q. What methodologies optimize the hydrolysis of the ester group for derivative synthesis?

Controlled hydrolysis under basic (NaOH/EtOH) or acidic (HCl/HO) conditions converts the ester to carboxylic acid. Reaction monitoring via TLC or HPLC ensures completion. For sensitive substrates, enzymatic hydrolysis or microwave-assisted methods improve selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.